Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate
Description
Properties
IUPAC Name |
dimethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-24-18(22)11-7-8-12(19(23)25-2)13(9-11)20-17(21)16-10-26-14-5-3-4-6-15(14)27-16/h3-9,16H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKLVKACUJUKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid, which is then reacted with terephthalic acid derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action for Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxine Moieties
(a) 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid (CAS 3663-80-7)
- Similarity : 0.94 (structural backbone) .
- Key Differences : Lacks the terephthalate ester and carboxamido groups. The free carboxylic acid enhances water solubility but reduces lipid membrane permeability compared to the dimethyl ester derivative.
- Applications : Intermediate in synthesizing bioactive molecules, such as protease inhibitors.
(b) Ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 261767-10-6)
- Similarity : 0.64 .
- Key Differences: Ethyl ester substitution at the 5-position instead of the 2-carboxamido-terephthalate group.
- Applications : Used in pesticidal research due to benzodioxine’s affinity for insect enzymes .
(c) (S)-1,4-Benzodioxane-2-carboxylic Acid (CAS 70918-54-6)
Functional Analogues with Ester and Amide Linkages
(a) Dimethyl Phthalate (CAS 131-11-3)
- Similarity : Shares ester functionalities but lacks the benzodioxine and carboxamido groups .
- Key Differences : Simpler structure results in lower molecular weight and higher volatility. Commonly used as a plasticizer, whereas the target compound’s complexity suggests bioactivity.
(b) Carbofuran (CAS 1563-66-2)
Biological Activity
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of a dihydrobenzo dioxine ring and a terephthalate moiety. Its molecular structure can be represented as follows:
- Molecular Formula : C19H17N O7
- CAS Number : 448241-28-9
Synthesis Methods
The synthesis typically involves several steps starting from 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid. The compound is synthesized through reactions with terephthalic acid derivatives under controlled conditions. The synthesis routes are critical as they can influence the yield and purity of the final product.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The mechanism generally involves binding to certain receptors or enzymes, which may lead to inhibition or activation of their functions. Notably, the compound shows potential affinity for serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and antidepressant activity.
Antidepressant Potential
Research has indicated that derivatives containing the dihydrobenzo[b][1,4]dioxine structure exhibit significant antidepressant-like effects. For instance, a study evaluated various derivatives for their binding affinities at serotonin receptors and demonstrated that certain compounds showed high affinities (e.g., Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A) along with marked antidepressant activity in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .
In Vitro Studies
In vitro studies have shown that compounds similar to this compound can modulate neurotransmitter levels and exhibit neuroprotective properties. These findings suggest potential applications in treating mood disorders and neurodegenerative diseases.
Study on Benzoxazole Derivatives
A relevant study synthesized a series of benzoxazole/benzothiazole-containing derivatives based on the dihydrobenzo[b][1,4]dioxine framework. These compounds were evaluated for their biological activity, particularly their interaction with serotonin receptors and their antidepressant effects . The results supported the hypothesis that modifications in the structure could enhance biological activity.
| Compound | Receptor Affinity (Ki) | Antidepressant Activity |
|---|---|---|
| Compound A | 17 nM (5-HT1A) | High |
| Compound B | 0.71 nM (5-HT2A) | Moderate |
| Compound C | N/A | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
